4-[(2-Methylbenzyl)oxy]benzoyl chloride CAS number
4-[(2-Methylbenzyl)oxy]benzoyl chloride CAS number
An In-depth Technical Guide to 4-[(2-Methylbenzyl)oxy]benzoyl Chloride
Executive Summary: This document provides a comprehensive technical overview of 4-[(2-Methylbenzyl)oxy]benzoyl chloride (CAS No. 1160250-58-7), a specialized acyl chloride derivative.[1][2] As a bifunctional molecule, it incorporates a reactive benzoyl chloride moiety for acylation reactions and a 2-methylbenzyl ether group, offering unique steric and electronic properties. This guide is intended for researchers, chemists, and drug development professionals, detailing its physicochemical characteristics, a validated synthetic pathway, core reactivity, analytical protocols, and critical safety procedures. The insights herein are designed to support its effective and safe utilization as a versatile intermediate in advanced organic synthesis.
Physicochemical Properties and Identification
4-[(2-Methylbenzyl)oxy]benzoyl chloride is a substituted aromatic acyl chloride. Its structural features make it a valuable building block for introducing a specific substituted benzoyl group into target molecules. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1160250-58-7 | [1][2] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [3] |
| Molecular Weight | 260.72 g/mol | [3] |
| Canonical SMILES | Cc1ccccc1COc2ccc(cc2)C(=O)Cl | N/A |
| InChI Key | YHSDRZQPMLLING-UHFFFAOYSA-N | [3] |
| Typical Appearance | White to off-white solid | General knowledge |
| Functional Class | Acyl Chloride, Ether | [1] |
Synthesis and Mechanistic Pathway
The synthesis of 4-[(2-Methylbenzyl)oxy]benzoyl chloride is typically achieved via a two-step process starting from 4-hydroxybenzoic acid. This approach ensures high yields and purity of the final product.
Step 1: Williamson Ether Synthesis of 4-[(2-Methylbenzyl)oxy]benzoic Acid The first step involves the formation of the ether linkage. 4-hydroxybenzoic acid is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide. This highly nucleophilic phenoxide then reacts with 2-methylbenzyl chloride via an Sₙ2 reaction to yield the corresponding benzyl ether.
Step 2: Conversion to Acyl Chloride The resulting carboxylic acid is then converted to the highly reactive acyl chloride. This is commonly achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is frequently preferred in laboratory settings because its byproducts (CO, CO₂, HCl) are gaseous, which simplifies product purification.[4]
Caption: Synthetic pathway for 4-[(2-Methylbenzyl)oxy]benzoyl chloride.
Experimental Protocol: Synthesis
Materials: 4-hydroxybenzoic acid, 2-methylbenzyl chloride, potassium carbonate, acetone, oxalyl chloride, dimethylformamide (DMF), dichloromethane (DCM).
Step 1: 4-[(2-Methylbenzyl)oxy]benzoic Acid
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To a stirred suspension of 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone, add 2-methylbenzyl chloride (1.1 eq).
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Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
Step 2: 4-[(2-Methylbenzyl)oxy]benzoyl Chloride
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Suspend the 4-[(2-Methylbenzyl)oxy]benzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).[4]
-
Add a catalytic amount of DMF (e.g., 1-2 drops).[4]
-
Cool the mixture to 0 °C in an ice bath.[4]
-
Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the reaction is complete (monitored by the disappearance of the carboxylic acid starting material).
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the target acyl chloride, which should be used immediately or stored under anhydrous conditions.
Core Reactivity and Mechanistic Considerations
The reactivity of 4-[(2-Methylbenzyl)oxy]benzoyl chloride is dominated by the electrophilic nature of the acyl chloride group. It is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.
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Hydrolysis: Reacts rapidly, often violently, with water and atmospheric moisture to hydrolyze back to the parent carboxylic acid and hydrochloric acid (HCl). This necessitates handling under strictly anhydrous conditions.
-
Alcoholysis: Reacts with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
Aminolysis: Reacts with primary and secondary amines to form amides. The Schotten-Baumann condition, using an aqueous base to neutralize HCl, is a classic method for this transformation.[5]
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Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it can acylate aromatic rings to form diaryl ketones, a key C-C bond-forming reaction.[5][6]
Caption: General mechanism of nucleophilic acyl substitution.
Applications in Research and Drug Development
As a functionalized building block, 4-[(2-Methylbenzyl)oxy]benzoyl chloride is primarily used as an intermediate in multi-step syntheses.
-
Pharmaceutical Synthesis: Acyl chlorides are fundamental reagents for creating ester and amide bonds, which are prevalent in active pharmaceutical ingredients (APIs). The specific 2-methylbenzyl ether moiety can be incorporated to modulate properties like lipophilicity, metabolic stability, or receptor binding affinity. For example, similar structures like 4-phenoxybenzoyl chloride are key intermediates in the synthesis of drugs like ibrutinib.[7]
-
Derivatization Agent: In analytical chemistry, benzoyl chloride is used as a derivatization agent to improve the chromatographic and mass spectrometric properties of analytes containing primary/secondary amines, phenols, and thiols.[8] This specific derivative could be used to create unique tags for targeted analysis.
-
Material Science: The molecule can be used to modify polymers or surfaces by covalently attaching the 4-[(2-Methylbenzyl)oxy]benzoyl group, potentially altering the surface properties or providing a scaffold for further functionalization.
Analytical and Quality Control Protocols
Ensuring the purity and identity of 4-[(2-Methylbenzyl)oxy]benzoyl chloride is critical for its successful use in synthesis. High-Performance Liquid Chromatography (HPLC) is a suitable method for purity assessment.
Protocol: Purity Analysis by HPLC-UV
Objective: To determine the purity of 4-[(2-Methylbenzyl)oxy]benzoyl chloride and identify potential hydrolysis to the corresponding carboxylic acid.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% Trifluoroacetic Acid). A typical gradient might be 60-95% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in dry acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: In a glovebox or other dry environment, prepare a sample solution in dry acetonitrile at the same concentration. Note: The sample will degrade rapidly in the presence of moisture.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak. The primary impurity to monitor for is the corresponding carboxylic acid, which will have a shorter retention time due to its higher polarity.
Caption: Workflow for the quantification of the target compound by HPLC.
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols.[9]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Always handle in a certified chemical fume hood.
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[10]
-
-
Handling:
-
Use only under an inert atmosphere (Argon or Nitrogen).
-
Ensure all glassware and solvents are scrupulously dried before use.
-
In case of a spill, do not use water. Neutralize with a dry agent like sodium bicarbonate before cleanup.
-
-
Storage:
References
- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.).
- BLDpharm. (n.d.). 1160250-58-7|4-((2-Methylbenzyl)oxy)benzoyl chloride.
- NOAA. (n.d.). BENZOYL CHLORIDE - CAMEO Chemicals.
- ChemicalBook. (2019). The Applications and Reactions of Benzoyl chloride.
- Benchchem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
- Sciencemadness Wiki. (2025). Acyl chloride.
- (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- Wikipedia. (n.d.). Acyl chloride.
- ChemicalBook. (n.d.). 4-[(2-methylbenzyl)oxy]benzoyl chloride | 1160250-58-7.
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- CymitQuimica. (n.d.). 4-[(4-Methylbenzyl)oxy]benzoyl chloride.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
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- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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